molecular formula C22H35BN2O4 B592273 tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate CAS No. 936694-19-8

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate

Cat. No.: B592273
CAS No.: 936694-19-8
M. Wt: 402.342
InChI Key: AAEYFMAHSYKHGD-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate is a boronic ester derivative. It is a versatile compound used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules.

Biochemical Analysis

Biochemical Properties

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate: plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This compound interacts with enzymes and proteins that facilitate these coupling reactions, such as palladium catalysts. The boronic acid ester group in the compound is essential for its reactivity, allowing it to form stable complexes with these catalysts. Additionally, the piperazine moiety can interact with various biomolecules, potentially influencing the compound’s reactivity and selectivity in biochemical reactions.

Cellular Effects

The effects of This compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and phosphatases, which are critical regulators of cell signaling pathways . By affecting these enzymes, the compound can alter the phosphorylation status of key signaling proteins, thereby influencing cellular responses. Additionally, the compound’s impact on gene expression can lead to changes in the production of various proteins, further affecting cellular function.

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. One key mechanism involves the binding of the boronic acid ester group to active sites of enzymes, leading to enzyme inhibition or activation . This binding can interfere with the enzyme’s normal function, resulting in changes in biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to heat or light. This degradation can lead to a decrease in its efficacy and changes in its biochemical activity. Long-term studies in vitro and in vivo have also indicated that prolonged exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, such as organ damage or disruption of normal metabolic processes. These dosage-dependent effects are critical for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound: is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, which play a key role in its biotransformation . These metabolic processes can lead to the formation of various metabolites, some of which may retain biological activity. The compound’s interaction with cofactors and other metabolic enzymes can also influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate typically involves the following steps:

    Starting Materials: tert-Butyl 4-hydroxypiperidine-1-carboxylate and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).

    Procedure: The starting materials are mixed in the solvent, and the catalyst and base are added. The reaction mixture is heated under reflux conditions for several hours. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

    Oxidation: The compound can be oxidized to form the corresponding boronic acid using oxidizing agents like hydrogen peroxide or sodium periodate.

    Reduction: Reduction of the compound can yield the corresponding alcohol or amine, depending on the reducing agent used.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium acetate, potassium carbonate, tetrahydrofuran (THF), and aryl or vinyl halides.

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Boronic acids.

    Reduction: Alcohols or amines.

Scientific Research Applications

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly in the synthesis of kinase inhibitors and other bioactive molecules.

    Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its reactivity and stability.

    Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly in the development of probes and imaging agents.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, forming reversible covalent bonds. This interaction can inhibit the activity of enzymes or modulate the function of proteins, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate is unique due to its specific structure, which combines a boronic ester with a piperazine moiety. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and material science. Its ability to undergo various chemical reactions and form stable complexes with biological molecules further enhances its versatility and utility in scientific research.

Properties

IUPAC Name

tert-butyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35BN2O4/c1-20(2,3)27-19(26)25-14-12-24(13-15-25)16-17-8-10-18(11-9-17)23-28-21(4,5)22(6,7)29-23/h8-11H,12-16H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEYFMAHSYKHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681955
Record name tert-Butyl 4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936694-19-8
Record name tert-Butyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936694-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((4-Boc-piperazine)methyl) phenylboronic acid pinacol ester
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Synthesis routes and methods

Procedure details

To a stirred mixture of 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (0.114 g, 0.4 mmol) and potassium carbonate (0.060 g, 0.43 mmol) in DMF (3 mL) was added tert-Butyl 1-piperazinecarboxylate (0.071 g, 0.4 mmol) and the resulting reaction mixture stirred at room temperature for 2 hours. The solvent was removed in vacuo and the crude tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate obtained was used without further purification. LCMS (1) Rt: 2.56 min; m/z (ES+) 403.
Quantity
0.114 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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